molecular formula C15H15NO B14511131 4-Butoxynaphthalene-1-carbonitrile CAS No. 62677-58-1

4-Butoxynaphthalene-1-carbonitrile

Cat. No.: B14511131
CAS No.: 62677-58-1
M. Wt: 225.28 g/mol
InChI Key: PRWWMOHXXJZNJE-UHFFFAOYSA-N
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Description

4-Butoxynaphthalene-1-carbonitrile is a naphthalene-derived compound featuring a butoxy group (-OC₄H₉) at the 4-position and a carbonitrile group (-CN) at the 1-position. The butoxy substituent contributes to its lipophilicity, enhancing membrane permeability, while the nitrile group enables participation in diverse chemical reactions, such as nucleophilic additions or cyclizations. This compound is likely used in organic synthesis and pharmaceutical research, similar to other naphthalenecarbonitriles documented for their biological and material science applications .

Properties

CAS No.

62677-58-1

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-butoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C15H15NO/c1-2-3-10-17-15-9-8-12(11-16)13-6-4-5-7-14(13)15/h4-9H,2-3,10H2,1H3

InChI Key

PRWWMOHXXJZNJE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxynaphthalene-1-carbonitrile can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction of 2-naphthol with 1-iodobutane in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent under reflux conditions . The resulting butoxynaphthalene is then subjected to a Sandmeyer reaction to introduce the cyano group at the 1-position .

Industrial Production Methods: Industrial production of 4-butoxynaphthalene-1-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxynaphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ethanol, and 1-iodobutane.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed:

    Nucleophilic Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: Quinones or other oxidized naphthalene derivatives.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

4-Butoxynaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-butoxynaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophilic site, allowing the compound to participate in various biochemical reactions. The butoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The butoxy group confers higher log P (~3.5) compared to hydroxy (-OH, log P ~2.01) or bromo (-Br, log P ~2.8) substituents. This enhances membrane permeability but may reduce aqueous solubility .
  • Functional Group Diversity : The nitrile group enables distinct reactivity (e.g., click chemistry) compared to carboxylic acids or halogens, broadening applications in drug discovery .

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